ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,7S,8R)-4-azabicyclo[510]octane-8-carboxylate hydrochloride is a bicyclic compound featuring a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction or other cycloaddition methods.
Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction, where an appropriate azide or amine precursor is used.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, azides, or amines, often in the presence of a base or catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl (1R,7S,8R)-bicyclo[5.1.0]oct-2-ene-8-carboxylate: Shares a similar bicyclic structure but differs in the presence of the azabicyclo group.
Ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azabicyclo group, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of ethyl (1R,7S,8R)-4-azabicyclo[510]octane-8-carboxylate hydrochloride, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
2648861-50-9 |
---|---|
Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.